N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Historical Development of Benzofuro[3,2-d]pyrimidines
The exploration of benzofuropyrimidines began in the late 20th century as part of efforts to synthesize fused heterocycles with improved pharmacological profiles. Early work focused on modifying pyrimidine rings with benzofuran systems to exploit their electronic and steric properties. For instance, the synthesis of benzofuro[3,2-d]pyrimidine-4(3H)-thione (PubChem CID: 3131839) and benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (PubChem CID: 12353989) demonstrated the versatility of this scaffold. These compounds laid the groundwork for advanced derivatives, such as the target acetamide, which incorporates functional groups like the furan-2-ylmethyl and ethoxyphenyl moieties to optimize interactions with biological targets.
Structural Classification and Nomenclature
Benzofuro[3,2-d]pyrimidines are classified based on their fused-ring system and substituent patterns. The core structure consists of a benzofuran fused to a pyrimidine at positions 3 and 2 (Figure 1). The target compound’s IUPAC name, N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide , reflects:
- A benzofuro[3,2-d]pyrimidine core with keto groups at positions 2 and 4.
- A furan-2-ylmethyl substituent at position 3.
- An acetamide group at position 1, linked to a 2-ethoxyphenyl moiety.
Table 1: Structural Features of Key Benzofuropyrimidine Derivatives
| Compound | Core Structure | Substituents | PubChem CID |
|---|---|---|---|
| Benzofuro[3,2-d]pyrimidine-4-thione | Benzofuro[3,2-d]pyrimidine | Thione at C4 | 3131839 |
| Target acetamide | Benzofuro[3,2-d]pyrimidine | 2-Ethoxyphenyl, furan-2-ylmethyl, acetamide | N/A |
The numbering system prioritizes the pyrimidine ring, with fusion occurring between the benzofuran’s C3 and the pyrimidine’s C2.
This compound in Research Context
This compound’s design aligns with strategies observed in anti-tubercular benzothiazole-pyrimidine hybrids. The furan-2-ylmethyl group may enhance lipophilicity, while the 2-ethoxyphenyl moiety could improve target binding through π-π interactions. Although direct data on this compound is limited, analogs like 5c and 15 from Hemeda et al. (MIC = 0.24–7.81 µg/mL against M. tuberculosis) suggest that similar substitutions boost activity against resistant strains. Molecular docking studies for related compounds highlight interactions with enzymes like DprE1 and TMPKmt, which are critical for mycobacterial cell wall synthesis.
Significance in Medicinal Chemistry
Benzofuropyrimidines are prized for their dual heterocyclic systems, which confer:
- Enhanced binding affinity due to planar aromatic structures.
- Tunable electronic properties via substituents like ethoxy or furanyl groups.
- Broad-spectrum activity against bacterial, fungal, and viral targets.
The acetamide group in the target compound mimics peptide bonds, potentially enabling interactions with proteases or kinases. Such features make benzofuropyrimidines promising candidates for addressing drug-resistant infections.
Evolution of Research Interest in Benzofuran-Based Heterocycles
Interest in benzofuran hybrids has surged due to their natural occurrence (e.g., psoralens) and synthetic versatility. The fusion with pyrimidines represents a logical progression, combining benzofuran’s metabolic stability with pyrimidine’s hydrogen-bonding capacity. Recent studies emphasize structure-activity relationship (SAR) optimization, as seen in the anti-TB activity of N -alkylated pyrimidines. The target compound’s design reflects this trend, leveraging substituents to balance potency and pharmacokinetics.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-32-20-12-6-4-10-18(20)26-21(29)15-27-22-17-9-3-5-11-19(17)34-23(22)24(30)28(25(27)31)14-16-8-7-13-33-16/h3-13H,2,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYUJWDFGVEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound characterized by a unique structure that integrates various functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 383.404 g/mol. The structure features a benzofuro[3,2-d]pyrimidine core, which is known for its potential in medicinal chemistry due to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor of key biological pathways, which can lead to therapeutic effects in various diseases.
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral enzymes. For instance, derivatives have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values ranging from 1.55 μM to 10.76 μM . This suggests that the compound could be explored further for antiviral applications.
Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Compounds that share structural similarities with pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells . This indicates a favorable safety profile for further development.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of structurally related compounds:
| Compound | Target | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| F8–B22 | SARS-CoV-2 Mpro | 1.55 | >100 | Non-peptidomimetic inhibitor |
| F8 | SARS-CoV-2 Mpro | 10.76 | >100 | Essential for maintaining inhibitory activity |
| F8–S43 | SARS-CoV-2 Mpro | 8.08 | >100 | Modification led to loss of potency |
These findings indicate that compounds with similar structures exhibit significant biological activities that warrant further investigation.
Comparison with Similar Compounds
Benzofuropyrimidine vs. Benzothienopyrimidine
Pyrido[2,3-d]pyrimidine
- Example : N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide ().
Substituent Analysis
Table 1: Substituent Comparison
Common Strategies:
Yield Variability:
- Yields for benzofuropyrimidine derivatives range from 54% () to 74% () , depending on substituent complexity .
Physicochemical and ADMET Properties
Table 2: Property Comparison
| Compound (Source) | log P (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~3.2* | ~0.05* | ~465.5 |
| Compound | 4.1 | 0.02 | 521.6 |
| Compound | 3.8 | 0.08 | 491.6 |
*Estimated using ’s log P-solubility correlation: Higher ethoxy content reduces log P compared to trifluoromethyl groups .
- Impact of Substituents :
Spectroscopic Data (NMR)
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
The synthesis typically involves a multi-step process:
- Core formation : Construction of the benzofuro[3,2-d]pyrimidine scaffold via cyclization reactions under reflux conditions in solvents like DMSO or acetonitrile .
- Substituent introduction : The furan-2-ylmethyl group is introduced via alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .
- Acetamide coupling : The 2-ethoxyphenylacetamide moiety is attached via amide bond formation using coupling agents (e.g., EDC/HOBt) in aprotic solvents .
- Optimization : Reaction temperatures (70–100°C), pH control, and purification via column chromatography or HPLC are critical for yield and purity .
Q. What structural features of this compound influence its biological activity?
Key structural elements include:
- Benzofuropyrimidine core : Provides rigidity and π-stacking potential for target binding .
- Furan-2-ylmethyl group : Enhances lipophilicity and may participate in hydrogen bonding or hydrophobic interactions .
- 2-Ethoxyphenylacetamide : Modulates solubility and bioavailability while enabling target-specific interactions via the ethoxy group .
- Dioxo groups : Potential hydrogen-bond acceptors for enzymatic active-site engagement .
Q. How is this compound characterized to confirm its structure and purity?
Methodological characterization includes:
- Spectroscopy : ¹H/¹³C NMR to verify substituent integration and connectivity , IR for functional group analysis (e.g., C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated: ~465.4 g/mol) .
- Chromatography : HPLC (≥95% purity) and TLC for reaction monitoring .
Advanced Research Questions
Q. How do substituent variations (e.g., furan vs. aryl groups) impact the compound’s structure-activity relationships (SAR)?
Q. What experimental strategies are used to investigate its interaction with biological targets (e.g., kinases or receptors)?
Methodologies include:
- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding poses with targets like PI3K or EGFR .
- In vitro assays : Enzymatic inhibition assays (e.g., fluorescence-based kinase activity) and cell viability tests (MTT assay) .
- Biophysical techniques : Surface plasmon resonance (SPR) or ITC to measure binding kinetics and thermodynamics .
Q. How can researchers resolve contradictions in activity data across studies (e.g., divergent IC₅₀ values)?
Contradictions may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound stability and activity .
- Target isoforms : Differential inhibition of enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) .
- Cellular context : Tumor cell lines with genetic mutations (e.g., PTEN-null) may show skewed sensitivity . Resolution : Standardize assay protocols and validate findings across multiple models .
Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?
Key challenges and solutions:
- Low aqueous solubility : Use of solubilizing agents (e.g., Cremophor EL) or nanoformulations (liposomes) .
- Metabolic instability : Structural modifications (e.g., deuteration of labile groups) or co-administration with CYP450 inhibitors .
- Toxicity : Dose optimization via pharmacokinetic studies (e.g., AUC calculation in rodent models) .
Q. How does the compound’s oxidative metabolism affect its pharmacokinetic profile?
- In vitro models : Liver microsomal assays identify primary metabolites (e.g., furan ring oxidation to dihydrodiol) .
- Impact : Oxidation reduces plasma half-life but may generate active metabolites.
- Mitigation : Introduce electron-withdrawing groups to stabilize the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
